molecular formula C4H4BBrO2S B151689 (4-Bromothiophen-2-yl)boronic acid CAS No. 499769-92-5

(4-Bromothiophen-2-yl)boronic acid

Cat. No. B151689
M. Wt: 206.86 g/mol
InChI Key: JNBQQYFWHGVOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)boronic acid is a boronic acid derivative that is particularly interesting due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss (4-Bromothiophen-2-yl)boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their applications, which can be extrapolated to understand the properties and reactivity of (4-Bromothiophen-2-yl)boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metallation followed by boration. For instance, 4-mercaptophenylboronic acid derivatives were prepared using a metallation/boration sequence from S-protected 4-bromothiophenols . This suggests that a similar approach could be used for the synthesis of (4-Bromothiophen-2-yl)boronic acid, with appropriate protection and deprotection steps to manage the reactivity of the thiophenol moiety.

Molecular Structure Analysis

Boronic acids typically form complexes with Lewis bases due to their electron-deficient boron atom. For example, tris(pentafluorophenyl)boron forms complexes with nitrogen-containing compounds, indicating its strong Lewis acidity . This property is likely shared by (4-Bromothiophen-2-yl)boronic acid, which would also be expected to form complexes with various Lewis bases, potentially altering its reactivity and physical properties.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, boric acid is an effective catalyst for the esterification of alpha-hydroxycarboxylic acids . Although (4-Bromothiophen-2-yl)boronic acid is not boric acid, it may also catalyze similar reactions due to the boron center's ability to coordinate with substrates. Additionally, boronic acid-appended amphiphiles have been shown to form well-ordered aggregates in the presence of saccharides , suggesting that (4-Bromothiophen-2-yl)boronic acid could also engage in complexation reactions with saccharides or other diol-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their ability to form complexes. For example, the formation of saccharide complexes with a boronic acid-appended amphiphile resulted in well-ordered aggregates and changes in the thermal properties as measured by differential scanning calorimetry (DSC) . The presence of a bromine atom in (4-Bromothiophen-2-yl)boronic acid would likely affect its physical properties, such as solubility and melting point, and could also influence its reactivity in halogenation or coupling reactions.

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boronic acids, including “(4-Bromothiophen-2-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
    • Method : The process involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
    • Results : This method is widely applied due to its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
  • Sensing Applications

    • Field : Analytical Chemistry
    • Application : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Method : These interactions can be used in both homogeneous assays and heterogeneous detection .
    • Results : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : Boronic acids are known for their antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, anti-tubercular, anti-malarial, anti-HIV, and antioxidant activities .
    • Results : The outcomes of these applications can also vary greatly, but they generally involve the mitigation or treatment of various diseases and conditions .
  • Material Science Applications

    • Field : Material Science
    • Application : Boronic acids are used in the creation of polymers for organic solar cells, light-emitting diodes (LEDs), and other electronic devices.
    • Results : The outcomes of these applications can also vary greatly, but they generally involve the creation of new materials with unique properties.

Safety And Hazards

“(4-Bromothiophen-2-yl)boronic acid” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The Suzuki–Miyaura coupling reaction, which involves boronic acids like “(4-Bromothiophen-2-yl)boronic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Future research may focus on developing new boron reagents and improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

(4-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBQQYFWHGVOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629616
Record name (4-Bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)boronic acid

CAS RN

499769-92-5
Record name B-(4-Bromo-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromothiophen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.